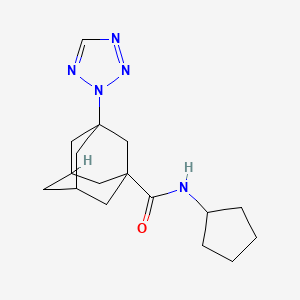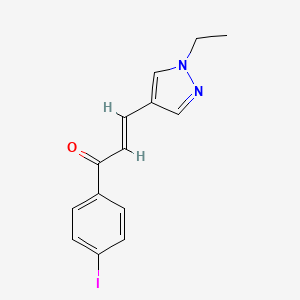![molecular formula C13H9ClN6 B10949925 2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949925.png)
2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s unique arrangement of nitrogen atoms and aromatic rings makes it an attractive candidate for various applications.
2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is a privileged motif in drug discovery, with a 4-chlorobenzyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic route chosen.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: This compound can undergo diverse chemical reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play a crucial role in its transformations.
Major Products: Depending on reaction conditions, it can yield various derivatives, such as substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could lead to therapeutic applications.
Industry: Its unique structure may find use in materials science or as a ligand in catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold and the 4-chlorobenzyl group sets it apart.
Similar Compounds: Other related compounds include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines without the 4-chlorobenzyl substitution.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C13H9ClN6 |
|---|---|
Molecular Weight |
284.70 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H9ClN6/c14-9-3-1-8(2-4-9)5-11-17-13-10-6-16-18-12(10)15-7-20(13)19-11/h1-4,6-7H,5H2,(H,16,18) |
InChI Key |
RGWSQTYPZZTNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN3C=NC4=C(C3=N2)C=NN4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10949842.png)
![4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949845.png)
![1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B10949852.png)

![5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10949895.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10949900.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B10949907.png)
![2-{5-[(4-Fluorophenoxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949909.png)
![methyl 4-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B10949910.png)
![2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949913.png)
![3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10949917.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide](/img/structure/B10949928.png)

![4-{[(E)-(2-fluorophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10949931.png)
